Cilansetron hydrochloride anhydrous

Catalog No.
S13265609
CAS No.
120635-72-5
M.F
C20H22ClN3O
M. Wt
355.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cilansetron hydrochloride anhydrous

CAS Number

120635-72-5

Product Name

Cilansetron hydrochloride anhydrous

IUPAC Name

(12R)-12-[(2-methylimidazol-1-yl)methyl]-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5(16),6,8,10(15)-tetraen-11-one;hydrochloride

Molecular Formula

C20H22ClN3O

Molecular Weight

355.9 g/mol

InChI

InChI=1S/C20H21N3O.ClH/c1-13-21-9-11-22(13)12-15-7-8-17-18(20(15)24)16-6-2-4-14-5-3-10-23(17)19(14)16;/h2,4,6,9,11,15H,3,5,7-8,10,12H2,1H3;1H/t15-;/m1./s1

InChI Key

PGMSXNFJFNKUGN-XFULWGLBSA-N

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5.Cl

Isomeric SMILES

CC1=NC=CN1C[C@H]2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5.Cl

Cilansetron hydrochloride anhydrous is a chemical compound that functions primarily as a selective antagonist of the serotonin 5-hydroxytryptamine 3 (5-HT3) receptors. It is part of the carbazole class of organic compounds, characterized by a three-ring system that includes a pyrrole ring fused to two benzene rings. The compound is under investigation for its potential therapeutic applications, particularly in treating gastrointestinal disorders such as diarrhea-predominant irritable bowel syndrome (IBS) .

The molecular formula of cilansetron hydrochloride anhydrous is C20H22ClN3O\text{C}_{20}\text{H}_{22}\text{ClN}_{3}\text{O}, with a molecular weight of approximately 319.4002 g/mol . This compound is notable for its high oral bioavailability, which exceeds 80% in animal models, indicating effective absorption when administered orally .

Typical of amines and aromatic compounds. Its primary reactivity involves interactions with 5-HT3 receptors, where it blocks the receptor's activation by serotonin, leading to modulation of gastrointestinal motility and pain perception. The specific chemical pathways and reactions related to its pharmacodynamics are complex and involve receptor binding and subsequent signaling cascade inhibition .

The synthesis of cilansetron hydrochloride anhydrous typically involves multi-step organic synthesis techniques. While specific proprietary methods may be employed by pharmaceutical companies, general synthetic routes can include:

  • Formation of the Carbazole Core: The initial step often involves synthesizing the carbazole structure through cyclization reactions.
  • Functionalization: Subsequent steps introduce various functional groups to enhance receptor binding affinity and selectivity.
  • Hydrochloride Formation: The final step usually involves reacting cilansetron with hydrochloric acid to form the hydrochloride salt, which improves solubility and stability .

Cilansetron hydrochloride anhydrous is primarily investigated for its application in treating gastrointestinal disorders, particularly IBS characterized by diarrhea. Its effectiveness in managing symptoms such as abdominal pain and altered bowel habits makes it a candidate for further clinical development . Additionally, ongoing research explores its potential in other gastrointestinal conditions and possibly broader therapeutic areas involving serotonin modulation.

Studies on cilansetron's interactions focus on its pharmacological effects and potential drug-drug interactions. As a 5-HT3 antagonist, cilansetron may interact with other medications affecting serotonin pathways or those metabolized by similar enzymatic pathways. Understanding these interactions is crucial for assessing safety profiles, especially given the historical context of similar compounds like alosetron, which faced scrutiny over safety concerns .

Cilansetron shares structural and functional similarities with several other compounds in the class of 5-HT3 antagonists. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionPrimary Use
CilansetronCarbazole derivative5-HT3 receptor antagonistDiarrhea-predominant IBS
AlosetronIndole derivative5-HT3 receptor antagonistDiarrhea-predominant IBS
OndansetronIndole derivative5-HT3 receptor antagonistNausea and vomiting (chemotherapy)
GranisetronIndole derivative5-HT3 receptor antagonistNausea and vomiting (chemotherapy)

Uniqueness: Cilansetron is distinct due to its specific design aimed at treating diarrhea-predominant IBS while maintaining a favorable safety profile compared to alosetron, which was withdrawn from the market due to safety concerns .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

355.1451400 g/mol

Monoisotopic Mass

355.1451400 g/mol

Heavy Atom Count

25

UNII

SYM1DZP57Q

Dates

Modify: 2024-08-10

Explore Compound Types